molecular formula C13H9Cl2NO B079788 N-(3,4-Dichlorophenyl)benzamide CAS No. 10286-75-6

N-(3,4-Dichlorophenyl)benzamide

Cat. No. B079788
CAS RN: 10286-75-6
M. Wt: 266.12 g/mol
InChI Key: JMMLZWNYIVVPOH-UHFFFAOYSA-N
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Description

“N-(3,4-Dichlorophenyl)benzamide” is an organic compound with the molecular formula C13H9Cl2NO. It has a molecular weight of 266.12300 and a density of 1.384g/cm3 . The compound is characterized by a benzamide group attached to a phenyl ring with two chlorine substituents .


Synthesis Analysis

The synthesis of “N-(3,4-Dichlorophenyl)benzamide” involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This reaction yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The structure of “N-(3,4-Dichlorophenyl)benzamide” has been established by X-ray crystallography . The benzene and methylphenyl rings have a dihedral angle of 63.41 (5)°, while the amide group makes a dihedral angle of 20.5 (1)° with the benzene ring .


Physical And Chemical Properties Analysis

“N-(3,4-Dichlorophenyl)benzamide” has a boiling point of 304.7ºC at 760 mmHg and a flash point of 138.1ºC . The compound has a LogP value of 4.62970, indicating its lipophilicity . The exact mass of the compound is 265.00600 .

Scientific Research Applications

  • Antipathogenic Activity : A study reported the synthesis and characterization of derivatives of N-(3,4-Dichlorophenyl)benzamide, which were tested for antipathogenic activity. These derivatives showed significant antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains, demonstrating potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

  • Crystal Structure Analysis : Several studies have analyzed the crystal structure of N-(3,4-Dichlorophenyl)benzamide. These analyses provide insights into the conformation of the N—H bond and the arrangement of molecules, which are relevant for understanding its chemical behavior and potential applications in drug design (Gowda et al., 2007).

  • Pharmacological Applications : A paper discussed the development of a photoactivatable analogue of N-(3,4-Dichlorophenyl)benzamide for identifying residues at the antagonist binding site of the tachykinin NK2 receptor. This has implications in pharmacological research, particularly in understanding receptor-ligand interactions (Kersey et al., 1996).

  • Anticonvulsant Activity : N-(3,4-Dichlorophenyl)benzamide derivatives have been studied for their anticonvulsant properties. These studies contribute to the development of new therapeutic agents for epilepsy and seizures (Afolabi, Barau, & Agbede, 2012).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

N-(3,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-11-7-6-10(8-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMLZWNYIVVPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073997
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-Dichlorophenyl)benzamide

CAS RN

10286-75-6
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010286756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(3,4-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-DICHLOROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
BT Gowda, BP Sowmya, M Tokarčík… - Acta …, 2007 - Wiley Online Library
The conformation of the N—H bond in the structure of the title compound, C 13 H 9 Cl 2 NO, is anti to the meta‐chloro substituent in the dichlorophenyl ring, similar to that observed with …
Number of citations: 10 onlinelibrary.wiley.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound (N3CPBA), C13H10ClNO, is anti to the meta chloro substituent in the aniline benzene ring, similar to that …
Number of citations: 11 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformation of the H—N—C= O unit in the title compound, C 13 H 9 Cl 2 NO, is trans, similar to the conformation observed in N-(3-chlorophenyl) benzamide, N-(2, 3-dichlorophenyl…
Number of citations: 4 www.ncbi.nlm.nih.gov
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C14H13NO, resembles those of N-(2-chlorophenyl)benzamide, 2-chloro-N-phenylbenzamide, N-(2,3-dichlorophenyl)benzamide, N-(3,4-…
Number of citations: 10 scripts.iucr.org
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the NH bond in the structure of the title compound (N34DMPBA), C15H15NO, is anti to the meta-methyl substituent in the aniline ring, similar to that observed with …
Number of citations: 9 scripts.iucr.org
A Saeed, M Arshad, J Simpson - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
The title compound, C13H10ClNO, (I), is a polymorph of the structure, (II), first reported by Gowda et al. [Acta Cryst. (2008), E64, o462]. In the original report, the compound crystallized in …
Number of citations: 32 scripts.iucr.org
J Kozic, E Novotná, M Volková, J Stolaříková… - European journal of …, 2012 - Elsevier
A new series of N-(3/4-substituted phenyl) 4/5-chloro-2-methoxybenzamides and their thioxo analogues have been synthesised and evaluated for in vitro antimycobacterial activity …
Number of citations: 10 www.sciencedirect.com
AMCH van den Nieuwendijk, D Pietra… - Journal of medicinal …, 2004 - ACS Publications
A number of 2,3,5-substituted [1,2,4]thiadiazole analogues of SCH-202676 (N-(2,3-diphenyl[1,2,4]thiadiazole-5(2H)-ylidene)methanamine, 7a) were synthesized and tested as potential …
Number of citations: 98 pubs.acs.org
K Ighilahriz-Boubchir, B Boutemeur-Kheddis, C Rabia… - Molecules, 2017 - mdpi.com
2-Benzoylamino-N-phenyl-benzamide derivatives (5a–h) were prepared from 2-phenyl-3,1-(4H)-benzoxazin-4-one 3 and substituted anilines 4a–h in the presence of a Keggin-type …
Number of citations: 12 www.mdpi.com

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